Dihidromorina

Descripción general

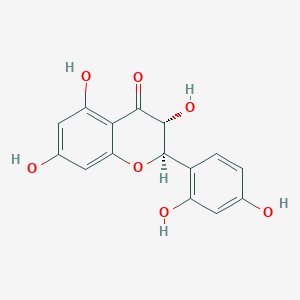

Descripción

Dihydromorin is a flavanonol, a type of flavonoid, which can be found in plants of the family Moraceae. It is present in species such as Morus nigra (Black mulberry), Morus alba, Maclura pomifera (Osage-Orange), Artocarpus heterophyllus (Jackfruit), and Artocarpus dadah . Dihydromorin is known for its inhibitory effects on the enzyme tyrosinase, which plays a role in melanin production .

Aplicaciones Científicas De Investigación

Chemistry: It is used as a model compound in the study of flavonoid chemistry and its reactions.

Biology: Dihydromorin’s inhibitory effect on tyrosinase makes it a candidate for research in skin pigmentation disorders and cosmetic applications.

Medicine: Its antioxidant properties are being explored for potential therapeutic applications in diseases related to oxidative stress.

Industry: Dihydromorin is investigated for its use in natural product-based formulations and as a bioactive compound in health supplements

Mecanismo De Acción

Target of Action

Dihydromorin is a natural flavanonol compound that primarily targets tyrosinase , an enzyme crucial for melanin synthesis . Tyrosinase plays a significant role in the process of pigmentation in animals, including humans .

Mode of Action

Dihydromorin interacts with its target, tyrosinase, by inhibiting its activity . This inhibition disrupts the normal function of tyrosinase, thereby affecting the synthesis of melanin, a pigment responsible for color in skin, hair, and eyes .

Biochemical Pathways

The primary biochemical pathway affected by Dihydromorin is the melanogenesis pathway . By inhibiting tyrosinase, Dihydromorin disrupts the conversion of tyrosine into melanin through this pathway . This results in a decrease in melanin production, which can lead to a lightening of skin color.

Result of Action

The inhibition of tyrosinase by Dihydromorin leads to a decrease in melanin production . This can result in a lightening of skin color, making Dihydromorin potentially useful in the treatment of hyperpigmentation disorders or as a skin-lightening agent.

Análisis Bioquímico

Biochemical Properties

Dihydromorin is known to interact with the enzyme tyrosinase, acting as an inhibitor . Tyrosinase is a key enzyme involved in the production of melanin, a pigment responsible for color in skin, hair, and eyes. By inhibiting tyrosinase, Dihydromorin can potentially influence the production of melanin.

Cellular Effects

The cellular effects of Dihydromorin are primarily related to its role as a tyrosinase inhibitor By inhibiting tyrosinase, Dihydromorin can affect melanin production, which in turn can influence various cellular processes related to pigmentation

Molecular Mechanism

The molecular mechanism of Dihydromorin involves its interaction with tyrosinase . As a tyrosinase inhibitor, Dihydromorin can bind to the active site of the enzyme, preventing it from catalyzing the oxidation of phenolic compounds, which is a crucial step in the production of melanin .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of Dihydromorin in animal models

Metabolic Pathways

As a tyrosinase inhibitor, it is likely involved in the metabolic pathway of melanin production

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of dihydromorin typically involves the use of flavonoid precursors. One common method includes the cyclization of chalcones in the presence of acidic or basic catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the flavanonol structure.

Industrial Production Methods: Industrial production of dihydromorin may involve the extraction from natural sources such as the aforementioned plants. The extraction process includes solvent extraction, followed by purification steps like column chromatography to isolate dihydromorin in its pure form .

Types of Reactions:

Oxidation: Dihydromorin can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert dihydromorin into its corresponding dihydro derivatives.

Substitution: Substitution reactions, particularly involving hydroxyl groups, can modify the chemical structure of dihydromorin.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of dihydromorin, which may exhibit different biological activities .

Comparación Con Compuestos Similares

Morin: Another flavonoid with similar antioxidant properties.

Norartocarpetin: A flavone that shares structural similarities with dihydromorin.

Artocarpin: A flavonoid found in the same plant family with comparable biological activities.

Uniqueness: Dihydromorin is unique due to its specific inhibitory action on tyrosinase, which is not as pronounced in some of the other similar compounds. This makes it particularly valuable in research focused on skin pigmentation and related disorders .

Propiedades

IUPAC Name |

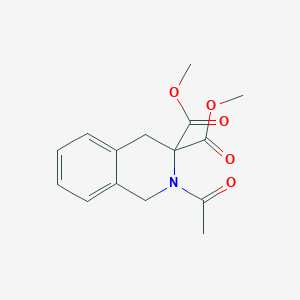

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,14-19,21H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWOFDHUQPJCJF-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939807 | |

| Record name | Dihydromorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18422-83-8 | |

| Record name | Dihydromorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18422-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydromorin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018422838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydromorin, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC9FB8RFH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dihydromorin exert its anti-inflammatory effects?

A1: Dihydromorin demonstrates potent inhibitory effects on key inflammatory processes. [] It effectively suppresses the chemotactic activity of polymorphonuclear neutrophils (PMNs), the first responders to inflammation. [] Additionally, Dihydromorin inhibits the production of reactive oxygen species (ROS) in various immune cells, including PMNs and monocytes, further reducing inflammation. []

Q2: Can you elaborate on Dihydromorin's interaction with Myeloperoxidase (MPO) and its significance?

A2: Dihydromorin strongly inhibits the activity of MPO, an enzyme released by neutrophils during inflammation. [] Molecular docking studies reveal that Dihydromorin interacts closely with key amino acid residues in the MPO active site, such as Arg239 and Gln91, hindering its enzymatic function. [] This inhibition of MPO contributes significantly to Dihydromorin's anti-inflammatory properties.

Q3: How does Dihydromorin contribute to skin-lightening effects?

A3: Dihydromorin exhibits tyrosinase inhibitory activity. [, , ] Tyrosinase is a key enzyme involved in melanin biosynthesis, the pigment responsible for skin coloration. By inhibiting tyrosinase, Dihydromorin can potentially reduce melanin production, leading to skin-lightening effects. [, , ]

Q4: What is the molecular formula and weight of Dihydromorin?

A4: The molecular formula of Dihydromorin is C15H14O7, and its molecular weight is 306.27 g/mol.

Q5: What spectroscopic data is available to confirm the structure of Dihydromorin?

A5: The structure of Dihydromorin has been elucidated through various spectroscopic techniques, including Mass Spectrometry (MS), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR. [, , ] These techniques provide detailed information about the compound's molecular weight, connectivity of atoms, and carbon-hydrogen framework.

Q6: Are there any known catalytic properties of Dihydromorin?

A6: The provided research focuses on Dihydromorin's biological activities and doesn't mention any intrinsic catalytic properties.

Q7: Have any computational studies been conducted on Dihydromorin?

A7: Yes, molecular docking studies have been performed to understand Dihydromorin's interaction with MPO. [] These studies provide insights into the binding mode and affinity of Dihydromorin within the enzyme's active site, explaining its inhibitory effect.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

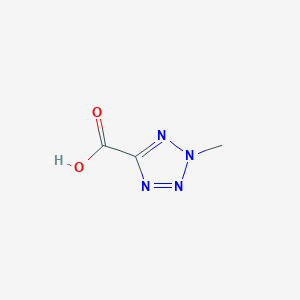

![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)

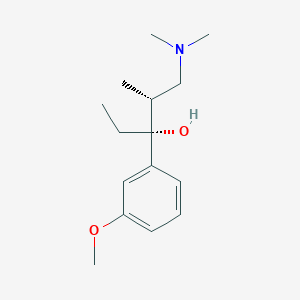

![4-[2-(4-Methylphenyl)ethanethioyl]morpholine](/img/structure/B179714.png)